SW044248 is classified as a topoisomerase I inhibitor and is recognized for its selective cytotoxicity towards certain cancer cell lines. The compound has the CAS number 522650-83-5 and is available from various chemical suppliers, including Sigma-Aldrich and MedKoo . Its development stems from research aimed at identifying agents that can effectively target specific molecular vulnerabilities in cancer cells, particularly those associated with NSCLC .
The synthesis of SW044248 involves several key steps typical of indolotriazine derivatives. While detailed synthetic procedures are not extensively documented in public literature, the general approach includes:
Technical parameters such as reaction temperatures, solvents, and catalysts may vary based on specific laboratory protocols but are crucial for optimizing yield and purity.
The molecular structure of SW044248 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. It features an indolotriazine core that contributes to its biological activity. Key structural characteristics include:
Molecular modeling studies can provide insights into the three-dimensional conformation of SW044248, allowing researchers to predict its interactions with target proteins.
SW044248 primarily engages in chemical reactions that involve inhibition of topoisomerase I activity. Its mechanism includes:
The effectiveness of SW044248 can be quantitatively assessed through assays measuring cell viability and macromolecular synthesis inhibition across various cancer cell lines.
The mechanism by which SW044248 exerts its effects primarily revolves around its selective inhibition of topoisomerase I. Key aspects include:
SW044248 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings.
SW044248 holds promise for various scientific applications:
SW044248 emerged from an unbiased phenotypic screening paradigm designed to identify compounds with selective lethality against non-small cell lung cancer (NSCLC) while sparing normal cells. Researchers at UT Southwestern Medical Center screened a library of ~230,000 synthetic compounds against a panel of 74 NSCLC cell lines and three immortalized human bronchial epithelial cell (HBEC) lines. This strategy prioritized cancer-selective vulnerabilities by requiring compounds to meet two criteria: (1) toxicity in a subset of NSCLC lines (defined as ≥50% cell death at 10 µM), and (2) minimal toxicity (<25% cell death) in HBEC controls. SW044248 satisfied these criteria by killing ~15% of NSCLC lines (11/74) while exhibiting no cytotoxicity in HBECs, including HBEC30KT cells derived from the same patient as the sensitive HCC4017 NSCLC line [1] [5].
The screening methodology employed multiple viability endpoints:
This multi-faceted approach confirmed SW044248’s rapid inhibition of macromolecular synthesis (DNA replication, RNA transcription, protein translation) exclusively in sensitive NSCLC cells within 4 hours of treatment, suggesting an on-target effect [1] [4].
Table 1: Phenotypic Screening Outcomes for SW044248
Screening Metric | NSCLC Panel (74 lines) | HBEC Controls | Key Findings |
---|---|---|---|
Response Rate | 15% (11/74 lines) | 0% (0/3 lines) | Selective NSCLC cytotoxicity |
Viability Assay | ATP depletion (IC₅₀ ~2 µM) | No effect (IC₅₀ >20 µM) | >10-fold selectivity window |
Cytotoxicity Kinetics | Macromolecular synthesis inhibition within 4h | No inhibition | Target engagement in sensitive cells |
SW044248’s discovery leveraged a molecularly annotated NSCLC cell line panel developed by Minna and Gazdar, featuring comprehensive genomic characterization (exome sequencing, RNA expression, copy number variation). Post-primary screening, SW044248 underwent dose-response validation across 46 NSCLC lines, revealing three hyper-sensitive models (HCC4017, H292, H1819; IC₅₀ ~2 µM) and 43 resistant lines (IC₅₀ >20 µM). Crucially, resistant NSCLC lines included genetic variants common in lung adenocarcinoma (e.g., EGFR-mutant, KRAS-mutant), indicating that SW044248’s mechanism bypassed conventional oncogene addictions [3] [4].
Transcriptomic deconvolution of SW044248’s acute effects in HCC4017 cells revealed a gene expression signature significantly correlated with topoisomerase inhibitors (r = 0.78, p < 0.001). This led to direct biochemical testing confirming topoisomerase I (Top1) inhibition at nanomolar concentrations (IC₅₀ = 37 nM). Unlike classical Top1 inhibitors (e.g., camptothecin), SW044248 did not stabilize Top1-DNA cleavage complexes, classifying it as a non-canonical Top1 inhibitor with a distinct mechanism of action [1] [6].
Table 2: High-Throughput Profiling of SW044248 Sensitivity
Cell Line | Molecular Characteristics | IC₅₀ (µM) | Response to SW044248 |
---|---|---|---|
HCC4017 | Adenocarcinoma (same patient as HBEC30KT) | 1.9 ± 0.3 | Sensitive (PARP cleavage) |
H292 | Mucinoepidermoid carcinoma | 2.1 ± 0.4 | Sensitive |
H1819 | Adenocarcinoma | 2.3 ± 0.5 | Sensitive |
A549 | KRAS G12S mutant | >20 | Resistant |
H1975 | EGFR L858R/T790M mutant | >20 | Resistant |
HBEC30KT | Immortalized normal bronchial | >20 | Resistant |
The differential sensitivity to SW044248 was linked to molecular biomarkers predictive of response or resistance:
These biomarkers identified a clinically actionable subset of NSCLC estimated at 10–15% prevalence. Co-occurring genomic features like KRAS/LKB1 mutations (6% of NSCLC) or NLRP3 mutations (16%) did not correlate with SW044248 response, highlighting its unique targetability distinct from COPI or inflammasome vulnerabilities [2] [5].
Table 3: Biomarkers Predictive of SW044248 Response in NSCLC
Biomarker Class | Specific Marker | Association with SW044248 | Prevalence in NSCLC |
---|---|---|---|
Functional Signature | 7-gene expression profile | Predicts sensitivity (AUC = 0.92) | ~10–15% |
Resistance Driver | CDKN1A/p21 upregulation | Confers resistance; knockdown restores sensitivity | >80% of resistant lines |
Target Dependency | Topoisomerase I activity | Essential for cytotoxicity (40% protection upon knockdown) | 100% of NSCLC lines |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7